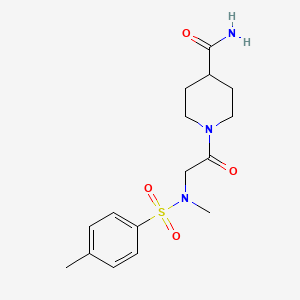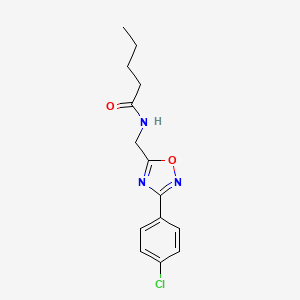![molecular formula C22H20Cl2N2O5S B7695258 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)
2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide is a chemical compound that belongs to the family of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and epidermal growth factor receptor. It has also been shown to inhibit the activity of various cytokines and chemokines, including interleukin-8 and monocyte chemoattractant protein-1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell proliferation, angiogenesis, and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of various cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide in lab experiments include its potential applications in various research fields, its high potency, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide. These include the development of more potent and selective analogs of this compound, the investigation of its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases, and the determination of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively used in scientific research as a tool in the study of various biological processes and as a potential drug candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in clinical trials and to develop more potent and selective analogs of this compound.
Synthesemethoden
The synthesis method of 2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide involves the reaction of 2,4-dichlorobenzoic acid with 2-methoxy-5-aminobenzenesulfonic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with morpholine and benzoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a tool in the study of various biological processes, including cancer cell proliferation, angiogenesis, and inflammation. It has also been used as a potential drug candidate for the treatment of various diseases, including cancer, arthritis, and inflammation.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-13-4-8-21(31-3)19(10-13)26-32(28,29)15-6-9-20(30-2)18(12-15)25-22(27)16-7-5-14(23)11-17(16)24/h4-12,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLRINYPPSFWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


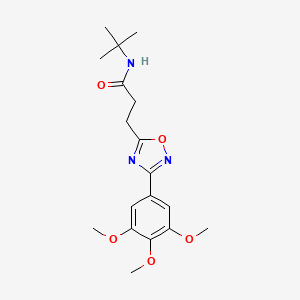
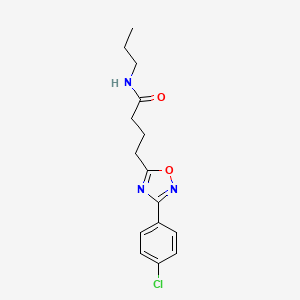

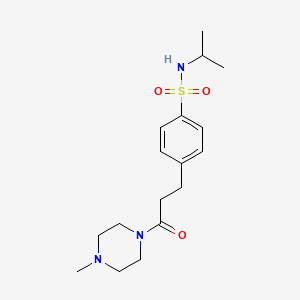
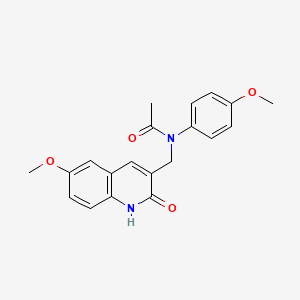
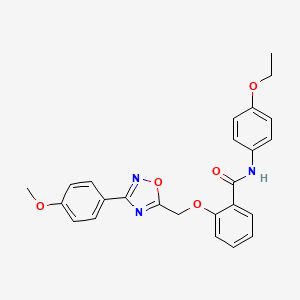

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)

![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)

